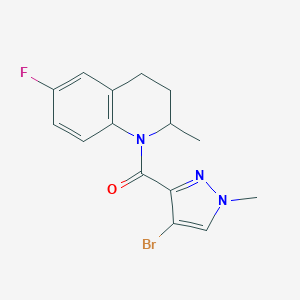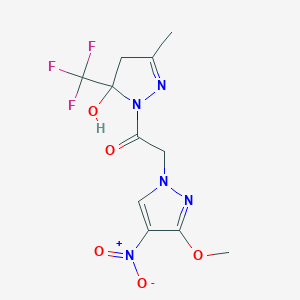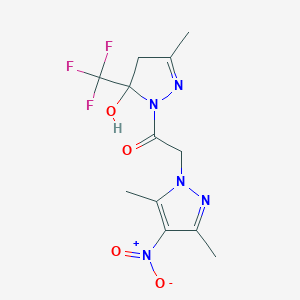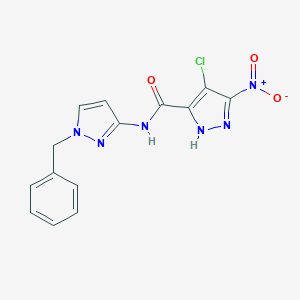
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
The exact mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is to investigate its potential as an anticancer drug, particularly for the treatment of breast and lung cancers. Another direction is to explore its potential as an antimicrobial agent, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been reported in the literature. The method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in the presence of a suitable base. The resulting product is this compound, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been investigated for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been studied for its pharmacological properties. Studies have shown that this compound exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C15H15BrFN3O |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrFN3O/c1-9-3-4-10-7-11(17)5-6-13(10)20(9)15(21)14-12(16)8-19(2)18-14/h5-9H,3-4H2,1-2H3 |
InChI Key |
CCRCKQQPTNSDJQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

